molecular formula C10H5FN4O2 B1305468 2-(4-Fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile CAS No. 338982-40-4

2-(4-Fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile

Cat. No. B1305468
CAS RN: 338982-40-4
M. Wt: 232.17 g/mol
InChI Key: ISWRTNVTUXQOIZ-UHFFFAOYSA-N
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Description

The compound "2-(4-Fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile" is a fluorinated triazine derivative. Triazines are a class of nitrogen-containing heterocycles which are known for their various biological activities and applications in material science. Fluorinated compounds, in general, have gained significant attention in pharmaceutical and agrochemical industries due to their unique properties, such as increased stability and lipophilicity, which can lead to improved biological activity .

Synthesis Analysis

The synthesis of triazine derivatives often involves the reaction of various precursors under specific conditions to introduce different substituents onto the triazine core. For example, the synthesis of phenylselanyl-1H-1,2,3-triazole-4-carbonitriles involves the reaction of azidophenyl phenylselenides with α-keto nitriles in the presence of a catalytic amount of Et2NH, using DMSO as the solvent . Similarly, the synthesis of 2-fluorophenyl-4,6-disubstituted triazines is achieved through a series of reactions that establish the desired fluorophenyl component directly attached to the triazine ring, which is essential for biological activity . These methods could potentially be adapted for the synthesis of the compound , although the specific synthesis route for "2-(4-Fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile" is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by the presence of a triazine ring, which can be substituted with various functional groups. The presence of a fluorophenyl group, as seen in some of the synthesized compounds, can influence the electronic properties and conformation of the molecule . The crystal structure of related compounds, such as 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, provides insights into the conformation and potential intermolecular interactions, such as hydrogen bonding, that could be present in the compound of interest .

Chemical Reactions Analysis

Triazine derivatives can undergo various chemical reactions, leading to the formation of more complex structures. For instance, triazoyl carbonitriles can be transformed into bifunctional hybrids containing triazole and tetrazole systems through cycloaddition protocols . The reactivity of the triazine ring can also be exploited to introduce additional substituents, such as phosphorus-containing groups, which can lead to the formation of novel compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure. For example, the introduction of fluorine atoms can increase the lipophilicity and stability of the molecule . The presence of electron-withdrawing or electron-donating substituents can affect the electronic properties, such as the LUMO and HOMO levels, which in turn can influence the compound's reactivity and potential applications in material science . The thermal stability and sensitivity to impact and friction are also important properties that can be determined through experimental characterization, as seen in the study of 2,4,6-triazidopyrimidine-5-carbonitrile .

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization . This allows them to readily interact with their targets and induce changes.

Biochemical Pathways

Similar compounds, such as indole derivatives, are known to influence a wide range of biological activities and pathways . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

A similar compound, 2-[(4-fluorophenyl)sulfonylamino]-n-oxo-ethanamide, has been reported to bind to the macrophage metalloelastase in humans

Result of Action

Similar compounds, such as indole derivatives, have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the concentration of the compound, the presence of other compounds, and the specific conditions of the environment .

Future Directions

The study and application of fluorinated organic compounds is a rapidly growing field in chemistry due to their unique properties. Future research could explore the potential applications of this compound in various fields such as medicinal chemistry, materials science, and more .

properties

IUPAC Name

2-(4-fluorophenyl)-3,5-dioxo-1,2,4-triazine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FN4O2/c11-6-1-3-7(4-2-6)15-10(17)13-9(16)8(5-12)14-15/h1-4H,(H,13,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWRTNVTUXQOIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)NC(=O)C(=N2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801138719
Record name 2-(4-Fluorophenyl)-2,3,4,5-tetrahydro-3,5-dioxo-1,2,4-triazine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801138719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile

CAS RN

338982-40-4
Record name 2-(4-Fluorophenyl)-2,3,4,5-tetrahydro-3,5-dioxo-1,2,4-triazine-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338982-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluorophenyl)-2,3,4,5-tetrahydro-3,5-dioxo-1,2,4-triazine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801138719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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